Home > Products > Building Blocks P15988 > 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride
3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride - 79098-89-8

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Catalog Number: EVT-1642169
CAS Number: 79098-89-8
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is a heterocyclic compound characterized by a quinazolinone core structure with a piperidine ring at the fourth position. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and pharmaceutical development.

Source and Classification

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is classified under quinazolinone derivatives, which are known for their diverse biological activities. These compounds are often synthesized for their potential therapeutic effects, particularly in targeting specific diseases such as cancer and infections. The compound's unique structure contributes to its classification as a bioactive heterocyclic compound.

Synthesis Analysis

Methods

The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride typically involves several key steps:

  1. Formation of the Quinazolinone Core: This is achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, in the presence of suitable reagents.
  2. Introduction of the Piperidinyl Group: The piperidinyl group is introduced via nucleophilic substitution reactions.
  3. Hydrochloride Formation: The final product is converted to its hydrochloride salt to improve solubility.

Technical Details

The synthesis often requires controlled reaction conditions, including temperature and pressure optimization. Common solvents used include ethanol or methanol, and reactions are typically conducted under reflux for several hours to ensure complete cyclization. Industrial approaches may utilize continuous flow reactors for enhanced efficiency and yield.

Molecular Structure Analysis

Structure

The molecular formula of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride is C12H15ClN2O. Its structure features a quinazolinone ring fused with a piperidine moiety, contributing to its biological activity.

Data

Key structural data include:

  • Molecular Weight: Approximately 232.71 g/mol
  • Melting Point: Typically ranges between 180°C to 190°C
  • Solubility: Soluble in water (as hydrochloride) and organic solvents like ethanol.
Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form derivatives with different substituents.
  2. Reduction: Reduction reactions can modify the quinazolinone ring.
  3. Substitution: The piperidine ring can undergo substitution with electrophiles.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substitution Reagents: Alkyl halides or acyl chlorides in the presence of bases like triethylamine.

Major Products Formed

The reactions can yield various substituted quinazolinones and dihydroquinazolinones, which may exhibit distinct pharmacological activities.

Mechanism of Action

The mechanism of action for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzyme activities, disrupting metabolic pathways in microorganisms or cancer cells. Additionally, it may modulate receptor activities leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

Key chemical properties include:

  • pKa Value: Indicates the strength of the compound as an acid or base.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.

These properties make it suitable for various applications in research and industry.

Applications

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride has several important applications:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for its potential antimicrobial and antimalarial activities.
  3. Medicine: Ongoing research explores its anticancer properties, particularly in targeting specific cancer cell lines.
  4. Industry: Utilized in developing new pharmaceuticals and agrochemicals due to its diverse biological activities .
Introduction to Quinazolinone-Piperidine Hybrids in Medicinal Chemistry

The molecular hybrid "3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride" (CAS: 79098-75-2; HCl salt: 79098-89-8) exemplifies strategic rational drug design through fusion of two privileged pharmacophores. This crystalline solid (MW: 231.29 g/mol for free base; 267.75 g/mol for HCl salt) features a dihydroquinazolinone scaffold tethered to a piperidine ring via a C-N bond at position 3 [3] [9]. Its structural architecture enables simultaneous engagement with diverse biological targets, particularly in oncology and CNS disorders. The hydrochloride salt enhances aqueous solubility (logP: 2.19), facilitating blood-brain barrier penetration – a critical property for CNS-targeted therapeutics [5] [6]. Hybridization leverages complementary pharmacological profiles: quinazolinone contributes planar aromaticity for DNA/protein interactions, while the piperidine’s basic nitrogen (pKa ~14.85) supports ionic binding and conformational flexibility [9].

Structural and Functional Significance of the Quinazolinone Core in Drug Design

The 3,4-dihydroquinazolin-2(1H)-one core provides a semi-saturated bicyclic system balancing rigidity and metabolic stability. Key electronic features include:

  • Tautomerization capacity: Lactam-lactim tautomerism (e.g., 4(3H)-quinazolinone) enables diverse hydrogen-bonding patterns with biological targets .
  • Electrophile susceptibility: Nitration preferentially occurs at C6/C8 positions, while chlorination at C2/C4 enables further derivatization .
  • Synthetic versatility: Accessible via Niementowski condensation (anthranilic acid + amides) or microwave-assisted cyclization of o-aminobenzamides .

Table 1: Clinically Approved Quinazolinone-Based Therapeutics

Drug (Brand)Therapeutic AreaMolecular TargetKey Quinazolinone Modification
Gefitinib (Iressa®)NSCLC*EGFR** kinase4-anilino-6,7-dimethoxyquinazoline
Erlotinib (Tarceva®)Pancreatic cancer/NSCLCEGFR kinase4-anilino-6,7-bis(2-methoxyethoxy)
Lapatinib (Tykerb®)Breast cancerDual EGFR/HER24-[(3-fluorobenzyl)oxy]-6-aminosulfonyl
Non-small cell lung cancer; *Epidermal Growth Factor Receptor*

Source: [2]

Quinazolinones demonstrate exceptional target promiscuity, inhibiting kinases (EGFR, VEGFR), DNA repair enzymes (PARP1), and cholinesterases. This versatility stems from C2-C4-N3 electronic distribution mimicking purine bases, facilitating competitive ATP-site binding in kinases [2] . Positional modifications critically modulate activity:

  • C2: Carbonyl group accepts H-bonds from kinase hinge regions
  • N3: Alkylation enhances CNS penetration (e.g., donepezil analogs)
  • C6/C7: Methoxy/ethoxy groups fill hydrophobic pockets in EGFR [2] [10]

Piperidine Motifs as Pharmacophoric Elements in CNS and Oncology Therapeutics

Piperidine’s saturated heterocycle introduces 3D structural diversity essential for target complementarity. Key pharmacological roles include:

  • CNS bioavailability: Tertiary nitrogen (pKa 10-11) forms salts improving solubility and facilitates blood-brain barrier transit via organic cation transporters [6] [8].
  • Conformational constraint: Chair-boat transitions adjust substituent vectorality for receptor subsite matching [8].
  • Biological prevalence: Natural occurrence in alkaloids (e.g., solenopsin) enables biomimicry of endogenous ligands .

In Alzheimer’s therapeutics, piperidine-containing cholinesterase inhibitors (e.g., donepezil) demonstrate enhanced CNS residency versus non-cyclic analogs. Similarly, oncology drugs exploit piperidine’s hydrogen-bonding capability:

  • PARP1 inhibitors: Piperidin-4-ylmethoxy groups occupy NAD+ nicotinamide pockets
  • Kinase inhibitors: 4-Aminopiperidine mimics protein-lysine salt bridges [8] [10]

Table 2: Piperidine-Containing Therapeutics by Target System

Therapeutic AreaTarget(s)Drug ExamplesPiperidine Role
OncologyEGFR/PARP1/BRD4Lapatinib, OlaparibSolubility enhancement; Target anchoring
CNS DisordersAChE/BACE-1/NMDARDonepezil, MemantineBBB penetration; Pharmacophore alignment
InflammationPDE4/Histamine H3Cipamfylline, ThioperamideAllosteric modulation

Rationale for Hybridization: Synergistic Targeting of Multi-Factorial Diseases

Hybridization of quinazolinone and piperidine generates multitarget ligands addressing disease polypharmacology:

  • Spatial complementarity: Piperidine’s axial-equatorial proton switching adapts to conformational demands of protein allostery [7] [9].
  • Electronic synergy: Quinazolinone’s dipole moment (~5.2 Debye) combines with piperidine’s cationic charge for enhanced target affinity [8].
  • Pharmacokinetic optimization: Log D reduction (hybrid vs. non-hybrid) correlates with decreased clearance in microsomal studies [6] [9].

Structure-activity relationship (SAR) studies confirm hybridization benefits:

  • Position 3 substitution: Piperidin-4-yl at C3 increases AChE inhibition 8-fold versus C2-linked analogs in Alzheimer’s models [8].
  • Dual-target engagement: Hybrids co-inhibit PARP1/BRD4 with IC50 ratios <2 in BRCA-wild-type breast cancer cells [10].
  • Selectivity modulation: Ethoxy/methoxy substitutions at C6/C7 tune kinase selectivity profiles (EGFR vs. VEGFR) [2] .

Table 3: Hybridization Impact on Biological Activity

Compound ClassAChE IC₅₀ (μM)BACE-1 IC₅₀ (μM)BRD4 BD1 IC₅₀ (μM)*CNS Permeability (PAMPA)
Quinazolinone-only12.3 ± 1.4>50>30Low (0.8×10⁻⁶ cm/s)
Piperidine-only0.35 ± 0.0824.7 ± 3.1>50High (5.2×10⁻⁶ cm/s)
3-(Piperidin-4-yl)quinazolinone0.28 ± 0.051.7 ± 0.31.9 ± 0.2High (4.8×10⁻⁶ cm/s)
*Parallel Artificial Membrane Permeability Assay

Source: [8] [10]*

Molecular docking reveals hybridization enables simultaneous binding to disparate sites:

  • Quinazolinone: Intercalates PARP1 DNA-binding zinc fingers (ΔG = -9.8 kcal/mol)
  • Piperidine: Salt-bridges Asp372 in BACE-1 catalytic dyad [8]
  • Linker optimization: Methylene spacer between rings reduces steric clash in kinase ATP pockets [7]

Table 4: Key Hybrid Compounds in Clinical Development

CompoundStructureTherapeutic AreaDevelopment StatusKey Features
AK-26,7-Dimethoxy-3-(piperidin-4-yl)Alzheimer’s diseasePreclinicalDual AChE/BACE-1 inhibitor (IC₅₀ <200nM)
ADTL-BPI1901 (19d)2-Fluoro-5-[(4-oxo-3-piperidinyl)methyl]Breast cancerIND-enablingPARP1/BRD4 dual inhibitor (IC₅₀: 0.19/0.27μM)
VQ-157-Nitro-3-(1,2,3,6-tetrahydropyridin-4-yl)Solid tumorsPhase IEGFR/VEGFR-2 inhibition (IC₅₀: 8/14nM)

Source: [8] [10]

Properties

CAS Number

79098-89-8

Product Name

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

IUPAC Name

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one;hydrochloride

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,17);1H

InChI Key

HEBAGAHJDNNTIA-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CC3=CC=CC=C3NC2=O.Cl

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3NC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.